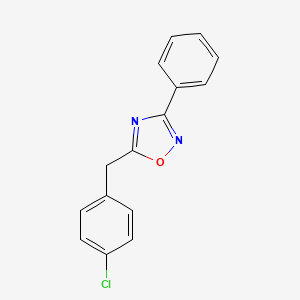

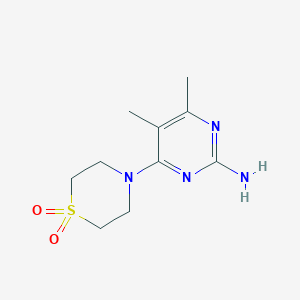

![molecular formula C18H26N2O3S2 B5654312 2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654312.png)

2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diazaspiro[5.5]undecane derivatives, including the compound , are of significant interest in synthetic organic chemistry due to their unique structural features and potential applications. These compounds exhibit a broad range of pharmaceutical and biological activities, making them valuable for various scientific studies.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization processes, such as the [5+1] double Michael addition reaction. For instance, a stereoselective synthesis method developed utilizes base-promoted cyclization reactions involving N,N-dimethylbarbituric acid and diaryliedene acetones in the presence of diethylamine, yielding high yields of diazaspiro[5.5]undecane derivatives with excellent stereoselectivity (Islam et al., 2017). These methods showcase the flexibility and efficiency in synthesizing complex diazaspiro structures.

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by NMR and X-ray crystallography, revealing detailed insights into their three-dimensional configuration. The cyclohexanone unit typically adopts a chair conformation, supported by intermolecular hydrogen bonding and π-π stacking interactions, crucial for crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

The reactivity of diazaspiro[5.5]undecane derivatives towards electrophiles leads to the formation of various spirocyclic adducts or tetrahydropyridine derivatives. These compounds can also act as novel bidentate ligands, forming complexes with metals such as ruthenium(II) and copper(II), which underscores their chemical versatility and potential as building blocks in coordination chemistry (Cordes et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, are crucial for understanding the compound's behavior in different environments. For example, the single-crystal structure of related compounds indicates non-planar configurations and chair conformations, which are stabilized by hydrogen bonding and other non-covalent interactions, affecting their solubility and melting points (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and conditions, highlight the compound's potential in synthetic applications. The efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles demonstrates the diverse reactivity and utility of diazaspiro[5.5]undecane derivatives in organic synthesis (Aggarwal et al., 2014).

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-8-(4-methylthiophen-2-yl)sulfonyl-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S2/c1-14-9-17(24-11-14)25(22,23)20-8-2-6-18(13-20)7-5-16(21)19(12-18)10-15-3-4-15/h9,11,15H,2-8,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGXIEZAXQJPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)S(=O)(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

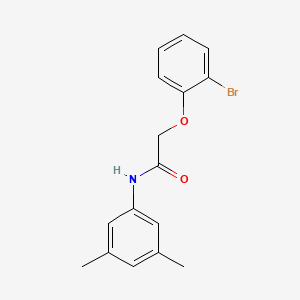

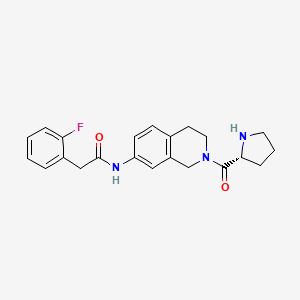

![1-(cyclopropylcarbonyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5654239.png)

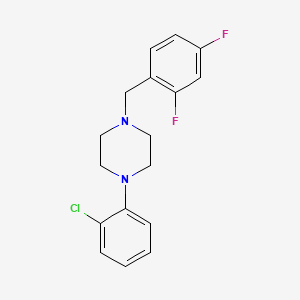

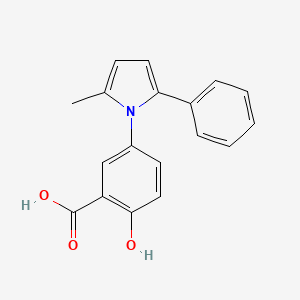

![2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5654246.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B5654253.png)

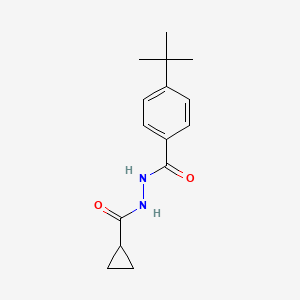

![6-cyclopropyl-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5654260.png)

![(3aS*,6aS*)-2-methyl-5-[2-(2-morpholin-4-ylethoxy)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5654268.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5654276.png)

![4-(methoxymethyl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine](/img/structure/B5654283.png)